N-(4-methylcyclohexyl)quinoxalin-2-amine
Description
N-(4-methylcyclohexyl)quinoxalin-2-amine is a quinoxaline derivative characterized by a 4-methylcyclohexyl substituent attached to the amine group at the 2-position of the quinoxaline core. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and fluorescence properties . The 4-methylcyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
N-(4-methylcyclohexyl)quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-11-6-8-12(9-7-11)17-15-10-16-13-4-2-3-5-14(13)18-15/h2-5,10-12H,6-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDKIFRLWVQHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Differences
Key structural analogs include:
- N-Ethyl-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine (): Features an ethyl group at the amine and a phenylisoxazole-methoxy substituent at the 3-position.
- N-(3-Methylphenyl)quinoxalin-2-amine monohydrate (): Contains a 3-methylphenyl group at the amine and crystallizes with a water molecule.
Table 1: Structural Comparison
Substituent Impact :
Key Observations :
- The target compound’s synthesis likely mirrors ’s method but substitutes m-toluidine with 4-methylcyclohexylamine. However, the steric bulk of the cyclohexyl group may necessitate longer reaction times or higher temperatures.
- ’s derivative requires oxidative coupling under controlled conditions (0°C), highlighting the sensitivity of substituted quinoxalines to reaction parameters .
Physical and Chemical Properties
Solubility and Lipophilicity :
- The 4-methylcyclohexyl group increases lipophilicity, likely reducing water solubility compared to the 3-methylphenyl derivative (which forms hydrogen bonds with water in its monohydrate form) .
Crystallography and Stability :
- ’s compound exhibits planarity (r.m.s. deviation = 0.188 Å) and stabilizes via N–H···O and O–H···N hydrogen bonds, enhancing crystalline stability . The cyclohexyl group in the target compound disrupts planarity, possibly leading to amorphous solid forms or reduced thermal stability.
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